molecular formula C12H13N5O2S B091393 Prontosil CAS No. 103-12-8

Prontosil

Cat. No. B091393
CAS RN: 103-12-8
M. Wt: 291.33 g/mol
InChI Key: ABBQGOCHXSPKHJ-UHFFFAOYSA-N
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Description

Prontosil, also known as sulfamidochrysoidine, is the trade name of the first synthetic drug used in the treatment of general bacterial infections in humans . It was introduced into medicine in the 1930s . The research, directed by German chemist and pathologist Gerhard Domagk, was based on the antibacterial action of azo dyes . Prontosil is a red azo dye of low toxicity .


Synthesis Analysis

The synthesis of Prontosil was a result of research on azo dyes as potential antimicrobials . The interest in sulfonamide group as contributory to fastness for acid wool dyes led to the synthesis of a group of azo dyes containing a sulfonamide group, which included Prontosil . This compound was synthesized by diazotization of 4-aminobenzenesulfonamide (sulfanilamide) followed by coupling with m-phenylenediamine .


Molecular Structure Analysis

Prontosil has a chemical formula of C12H13N5O2S . Its molecular weight is 291.33 g/mol . The molecule contains a total of 34 bonds, including 21 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), 1 N azo-derivative, and 1 sulfonamide .


Chemical Reactions Analysis

Prontosil and other sulfonamides exhibit diverse modes of actions to serve as antimicrobials, diuretics, antidiabetics, and other clinical applications . The manufacture of Prontosil and other sulfa drugs required the well-established technology of chemical engineering, adapting large-scale engineering methods to chemical synthesis of materials such as dyes and medicinals .

Scientific Research Applications

  • Treatment of Erysipelas : Prontosil, identified as 'prontosil red', was effective in treating erysipelas, demonstrating better results in curtailing the spread of local lesions, primary pyrexia duration, and toxaemia, as compared to ultra-violet light treatment in a control group (Snodgrass & Anderson, 1937).

  • Visualization of Carbonic Anhydrase Bands : Prontosil, as a carbonic anhydrase inhibitor, was used in isoelectric focusing in polyacrylamide gels to visualize carbonic anhydrase bands. This method was specific, requiring no special equipment, and demonstrated its application in analyzing carbonic anhydrase isozymes in rabbit erythrocytes and white skeletal muscle (Siffert, Teske, Gärtner, & Gros, 1983).

  • Acute Rheumatism and Respiratory Infections : Prontosil was used in controlled experiments for treating streptococcal tonsillitis, otitis media, and streptococcal pneumonia. However, these treatments led to rheumatism complications in some cases. Haemolytic streptococci were recovered from patients with respiratory tract infections who developed acute rheumatic fever (Glazebrook & Thomson, 1942).

  • Antibacterial Properties : Prontosil was noted for its antibacterial properties against bacterial streptococci and was used in treating puerperal fever, blood-poisoning, meningitis caused by meningococcus, and other infections (Stafford, 1937).

  • Ocular Infections Treatment : Neoprontosil, a form of Prontosil, was used in treating ocular infections, showing similar but not identical effects to sulfanilamide. Its application relied on chemical reduction in the body (Paton, 1939).

  • Scarlet Fever Treatment and Prophylaxis : Prontosil demonstrated protective and therapeutic value in experimental streptococcal infections in mice, leading to its use in treating scarlet fever in humans (Sako, Dwan, & Platou, 1938).

  • Malaria Treatment : In a study comparing prontosil with quinine bihydrochloride for treating malaria, prontosil was less efficient, particularly for P. vivax and P. malariae, and was not an effective gametocide (Niven, 1938).

  • Gonococcal Infections : Prontosil showed promising results in treating gonococcal infections, based on reports of its action on experimental and clinical infections with beta-hemolytic streptococci (Dees & Colston, 1937).

  • Subacute Bacterial Endocarditis Therapy : Sulfanilamide, the effective principle in prontosil, was used to treat infections beyond those due to hemolytic streptococcus, including subacute bacterial endocarditis (Friedman, 1941).

  • Chemotherapy of Bacterial Diseases : Prontosil marked the beginning of chemotherapy for systemic bacterial diseases. Before its discovery, treatment options for bacterial infections were generally disappointing, making its introduction a significant milestone (Kolmer, 1940).

Safety And Hazards

Prontosil was widely used in the mid-20th century but is little used today because better options now exist . The untroubled use of sulfonamide drugs came to a sudden halt in 1937, when S. E. Massengill Company marketed an “Elixir of Sulfanilamide” in the United States .

properties

IUPAC Name

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBQGOCHXSPKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145608, DTXSID70871587
Record name Sulfamidochrysoidine
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URL https://comptox.epa.gov/dashboard/DTXSID60145608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-Diaminophenyl)diazenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prontosil

CAS RN

103-12-8
Record name Prontosil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamidochrysoidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamidochrysoidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(2,4-diaminophenyl)azo]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.802
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Record name SULFAMIDOCHRYSOIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
R Bentley - Journal of Industrial Microbiology and Biotechnology, 2009 - academic.oup.com
… Hager believes that the name was changed to Prontosil as Bayer … name, Prontosil, and for the Streptozon to Prontosil change. … Meave Kenny used Prontosil and Prontosil Soluble to treat …
Number of citations: 174 academic.oup.com
M Wainwright, JE Kristiansen - Dyes and Pigments, 2011 - Elsevier
… , discovered as by-products of the azo dye, Prontosil. This was given its general release, ie, … While the discovery of sulphanilamide as the active agent in Prontosil led to the explosion in …
Number of citations: 73 www.sciencedirect.com
L Colebrook, M Kenny - Lancet, 1936 - cabdirect.org
… Prontosil or Prontosil solubile with three deaths ie a mortality of 8 per cent. The mortality of the 38 cases immediately preceding those treated with Prontosil … In the Prontosil-treated series …
Number of citations: 260 www.cabdirect.org
R Gingell, JW Bridges, RT Williams - Xenobiotica, 1971 - Taylor & Francis
1. The urinary excretion of total sulphanilamide (free and acetylated) in rats receiving Prontosil or Neoprontosil orally is considerably reduced when the rats are treated with antibiotics to …
Number of citations: 126 www.tandfonline.com
JR Fouts, JJ Kamm, BB Brodie - Journal of Pharmacology and Experimental …, 1957 - ASPET
Prontosil and a variety of azo dyes are reductively cleaved in the rabbit by an enzyme system present predominantly in liver. The azo reductase system is localized mainly in the soluble …
Number of citations: 215 jpet.aspetjournals.org
L Colebrook, GAH Buttle, RQ O'meara - The Lancet, 1936 - Elsevier
… It is now called " Red Prontosil "-this is the substance referred to as prontosil throughout the … There was no inhibitory effect against a small inoculum with prontosil or prontosil soluble, …
Number of citations: 143 www.sciencedirect.com
JL Brown - British Medical Journal, 1937 - ncbi.nlm.nih.gov
(WITH SPECIAL PLATE) Now that the spate of writing for and against prontosil has fined down to a clearer stream it may be opportune to report two cases in which the dye was used …
Number of citations: 11 www.ncbi.nlm.nih.gov
WR Snodgrass, T Anderson - British Medical Journal, 1937 - ncbi.nlm.nih.gov
… of the use of prontosil and the sulphonamide derivatives. It is … by prontosil; Group 3 both by ultra-violet light and by prontosil… of the series had received prontosil it was thought advisable …
Number of citations: 57 www.ncbi.nlm.nih.gov
L Colebrook, M Kenny - Lancet, 1936 - cabdirect.org
… prontosil-treated cases observed between January and August 1936 the fatality rate was 4.7 per cent. Prontosil … 1936, 21 mild cases to whom no prontosil was given. None of these died. …
Number of citations: 88 www.cabdirect.org
R Gingell, JW Bridges - Xenobiotica, 1973 - Taylor & Francis
… -Prontosil to biliary cannulated rats was recovered mainly in the bile as the N-glucuronide, whereas intracaecally administered 36S-Prontosil … of orally administered Prontosil. It is also …
Number of citations: 30 www.tandfonline.com

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